molecular formula C21H26N7Na2O17P3 B1223965 Nadide phosphate disodium CAS No. 24292-60-2

Nadide phosphate disodium

Cat. No.: B1223965
CAS No.: 24292-60-2
M. Wt: 787.4 g/mol
InChI Key: WSDDJLMGYRLUKR-WUEGHLCSSA-L
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Description

Disodium Nicotinamide Adenine Dinucleotide Phosphate is a vital coenzyme in cellular metabolism. It serves as a crucial redox cofactor facilitating electron transfer and energy production. This compound plays a pivotal role in various metabolic reactions, particularly in redox processes, making it indispensable for understanding and manipulating cellular redox processes .

Future Directions

Nadide phosphate disodium is currently being studied for its potential applications in various fields . The enzymes that make and use NAD+ and NADH are important in both pharmacology and the research into future treatments for disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium Nicotinamide Adenine Dinucleotide Phosphate can be synthesized from Nicotinamide Adenine Dinucleotide by phosphorylation. The reaction involves the addition of a phosphate group to Nicotinamide Adenine Dinucleotide using Nicotinamide Adenine Dinucleotide kinase. This enzyme catalyzes the transfer of a phosphate group from Adenosine Triphosphate to Nicotinamide Adenine Dinucleotide, forming Nicotinamide Adenine Dinucleotide Phosphate .

Industrial Production Methods: In industrial settings, Disodium Nicotinamide Adenine Dinucleotide Phosphate is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then processed to extract and purify Disodium Nicotinamide Adenine Dinucleotide Phosphate .

Chemical Reactions Analysis

Types of Reactions: Disodium Nicotinamide Adenine Dinucleotide Phosphate primarily undergoes redox reactions. It can be oxidized to form Nicotinamide Adenine Dinucleotide Phosphate and reduced to produce Nicotinamide Adenine Dinucleotide Phosphate Hydrogen .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Disodium Nicotinamide Adenine Dinucleotide Phosphate is unique due to its additional phosphate group, which enhances its solubility and stability. This makes it particularly well-suited for research and industrial applications. Unlike Nicotinamide Adenine Dinucleotide, which primarily participates in catabolic reactions, Disodium Nicotinamide Adenine Dinucleotide Phosphate is involved in anabolic processes, such as biosynthesis and detoxification .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Nadide phosphate disodium involves the reaction of Nadide with phosphoric acid followed by the addition of disodium hydrogen phosphate.", "Starting Materials": [ "Nadide", "Phosphoric acid", "Disodium hydrogen phosphate" ], "Reaction": [ "Step 1: Nadide is dissolved in water to form a solution.", "Step 2: Phosphoric acid is added to the Nadide solution and the mixture is stirred for several hours at room temperature.", "Step 3: Disodium hydrogen phosphate is added to the mixture and the reaction is allowed to proceed for several more hours.", "Step 4: The resulting mixture is filtered to remove any solids and the filtrate is evaporated to dryness.", "Step 5: The dried product is then purified by recrystallization from water to obtain Nadide phosphate disodium." ] }

CAS No.

24292-60-2

Molecular Formula

C21H26N7Na2O17P3

Molecular Weight

787.4 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

WSDDJLMGYRLUKR-WUEGHLCSSA-L

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+]

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+]

physical_description

Grayish-white solid;  [Merck Index]

Related CAS

24292-60-2

Synonyms

Coenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nadide phosphate disodium
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Nadide phosphate disodium
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Nadide phosphate disodium
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Nadide phosphate disodium

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